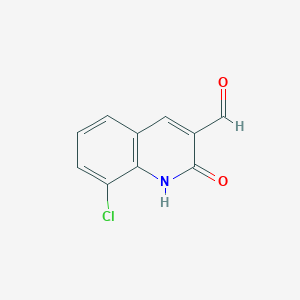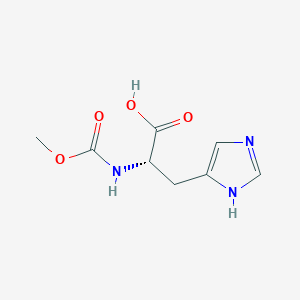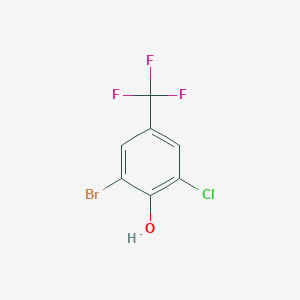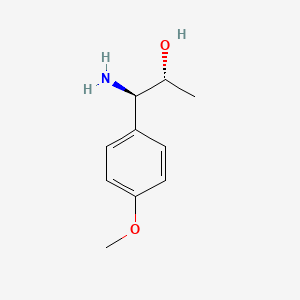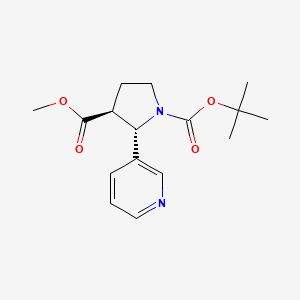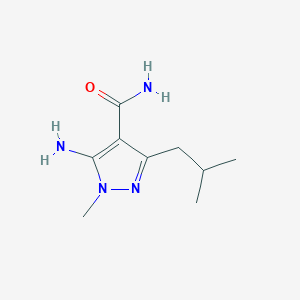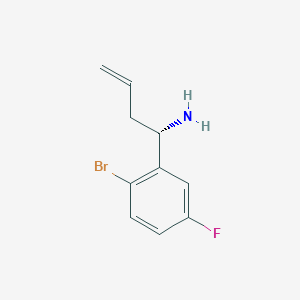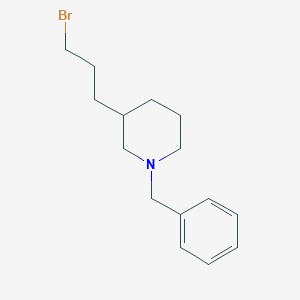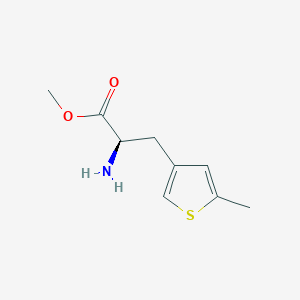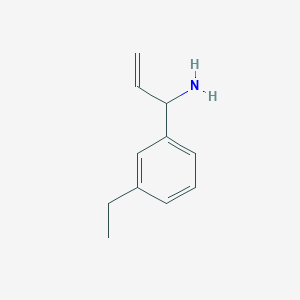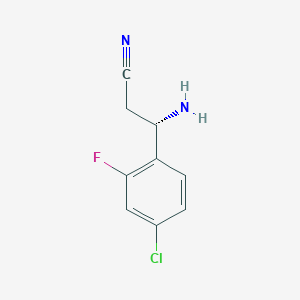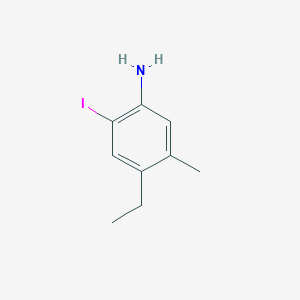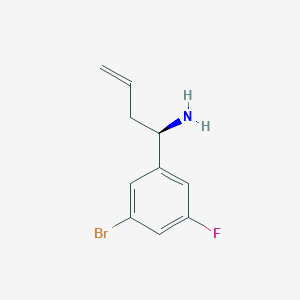
(R)-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of both bromine and fluorine atoms in the phenyl ring makes it an interesting candidate for studying halogen interactions and their effects on biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 3-bromo-5-fluoroaniline and but-3-en-1-amine.
Coupling Reaction: The key step involves a coupling reaction between the 3-bromo-5-fluoroaniline and but-3-en-1-amine under suitable conditions, often using a palladium catalyst and a base in an organic solvent.
Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for ®-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The double bond in the but-3-en-1-amine moiety can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Addition Reactions: Electrophiles such as halogens and nucleophiles like Grignard reagents can be employed in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states and structural modifications.
Aplicaciones Científicas De Investigación
®-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in targeting specific receptors and enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its effects on cellular processes and pathways.
Material Science: The compound’s unique properties make it a candidate for developing novel materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of ®-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine involves its interaction with molecular targets such as enzymes, receptors, and proteins. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity. The compound may modulate specific pathways by acting as an agonist or antagonist, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(3-Bromo-5-chlorophenyl)but-3-EN-1-amine
- ®-1-(3-Bromo-5-iodophenyl)but-3-EN-1-amine
- ®-1-(3-Bromo-5-methylphenyl)but-3-EN-1-amine
Uniqueness
®-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine is unique due to the presence of both bromine and fluorine atoms in the phenyl ring. This combination can lead to distinct electronic and steric effects, influencing the compound’s reactivity and interactions with biological targets. The fluorine atom, in particular, can enhance metabolic stability and bioavailability, making it a valuable compound for medicinal chemistry research.
Propiedades
Fórmula molecular |
C10H11BrFN |
|---|---|
Peso molecular |
244.10 g/mol |
Nombre IUPAC |
(1R)-1-(3-bromo-5-fluorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H11BrFN/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h2,4-6,10H,1,3,13H2/t10-/m1/s1 |
Clave InChI |
VRPPKXOGFUFGJR-SNVBAGLBSA-N |
SMILES isomérico |
C=CC[C@H](C1=CC(=CC(=C1)Br)F)N |
SMILES canónico |
C=CCC(C1=CC(=CC(=C1)Br)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


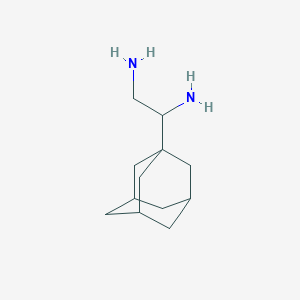
![Benzo[b]thiophene, 7-chloro-6-(trifluoromethyl)-](/img/structure/B13037647.png)
